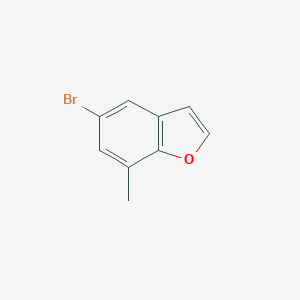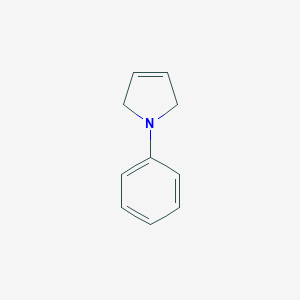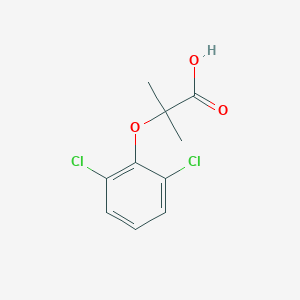
5-Bromo-7-methylbenzofuran
Übersicht
Beschreibung
5-Bromo-7-methylbenzofuran is a chemical compound with the molecular formula C9H7BrO . It has an average mass of 211.055 Da and a monoisotopic mass of 209.968018 Da .
Molecular Structure Analysis
The molecular structure of 5-Bromo-7-methylbenzofuran consists of a benzofuran core with a bromine atom at the 5th position and a methyl group at the 7th position . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 255.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Physical And Chemical Properties Analysis
5-Bromo-7-methylbenzofuran has several notable physical and chemical properties. It has an enthalpy of vaporization of 47.3±3.0 kJ/mol and a flash point of 108.5±21.8 °C . The compound has a molar refractivity of 48.9±0.3 cm3, and it does not have any freely rotating bonds . It has an ACD/LogP of 3.90 and an ACD/LogD (pH 7.4) of 3.74 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
5-Bromo-7-methylbenzofuran derivatives have been extensively studied for their antimicrobial properties. A study by Abdel‐Aziz, Mekawey, and Dawood (2009) demonstrated the synthesis of novel 2-substituted-3-methylbenzofuran derivatives and evaluated their effectiveness against various fungal and bacterial species. Similarly, Siddiqui (2013) explored the use of halogenated 2,4-Dioxobutanoate derivatives in synthesizing nitrogenous heterocycles, showing their potential antimicrobial activities. These studies indicate the compound's relevance in developing new antimicrobial agents (Abdel‐Aziz, Mekawey, & Dawood, 2009); (Siddiqui, 2013).
Chemical Synthesis and Characterization
The compound is also a key intermediate in various chemical syntheses. Sanjeeva et al. (2021) described the synthesis of 2-(azidomethyl)-5-bromobenzofuran from 5-bromobenzofuran-2-carboxylic acid, showcasing its utility in preparing novel 1H-1,2,3-triazoles. This highlights the versatility of 5-Bromo-7-methylbenzofuran in organic synthesis and the creation of new chemical entities (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Optical Properties and Molecular Rearrangement Studies
5-Bromo-7-methylbenzofuran derivatives have also been studied for their optical properties and molecular rearrangement. Jiang et al. (2012) synthesized novel oxadiazole derivatives from 6-methoxy-3-methylbenzofuran-2-carboxylic acid, examining their UV-vis absorption and fluorescence characteristics. These findings contribute to our understanding of the optical behavior of benzofuran derivatives and their potential applications in materials science (Jiang, Liu, Lv, & Zhao, 2012).
Wirkmechanismus
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit a wide range of biological activities . The specific targets can vary depending on the exact structure of the derivative and the biological context in which it is applied.
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzofuran derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The exact effects of 5-Bromo-7-methylbenzofuran would depend on its specific targets and mode of action.
Eigenschaften
IUPAC Name |
5-bromo-7-methyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSCPARNNVMYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)





![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)
![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)





